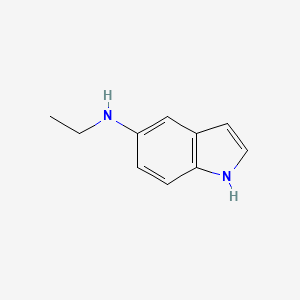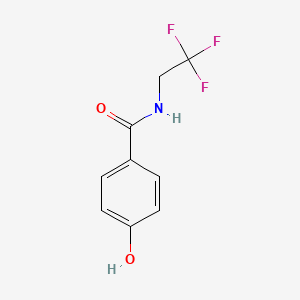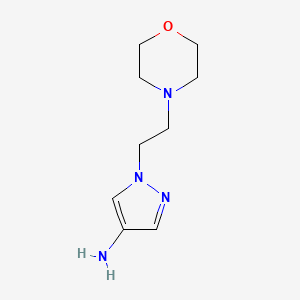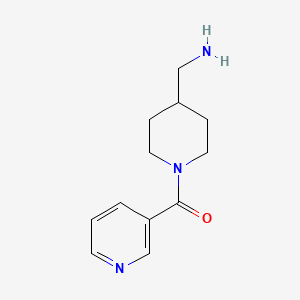
(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
There is a related work on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . In this work, a series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure was 2.20 Å .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound has been synthesized from starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to various derivatives. These syntheses offer insights into structural characteristics and potential applications in chemical research (Zheng Rui, 2010).
- A study on the synthesis of related compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile provided structural confirmation through NMR, MS, and X-ray diffraction, illustrating the utility of these compounds in material and chemical sciences (Wu Feng, 2011).
Antimicrobial Activity
- Various derivatives of the compound showed antimicrobial activities, as evidenced by studies focusing on novel pyridine derivatives. These findings highlight the potential use of these compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Pharmacological Evaluation
- In pharmacological research, derivatives of this compound have been evaluated as TRPV4 antagonists showing analgesic effects, indicating potential therapeutic applications (Naoki Tsuno et al., 2017).
Synthesis for Organic Chemistry
- Research on efficient synthesis methods for compounds containing both piperidine and pyridine rings has been conducted, highlighting the significance of these compounds in organic synthesis and pharmaceutical research (Qun‐Zheng Zhang et al., 2020).
Crystallographic Studies
- Crystallographic studies of related compounds, such as the adduct of (4-chlorophenyl)(piperidin-1-yl)methanone, have provided insights into the molecular structures, aiding in the understanding of the physical and chemical properties of these compounds (B. Revathi et al., 2015).
Mécanisme D'action
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a serine protease found almost exclusively in mast cells and plays a significant role in allergic diseases .
Mode of Action
It is known to interact with tryptase beta-2
Biochemical Pathways
Given its interaction with Tryptase beta-2, it may influence pathways related to allergic responses . More research is needed to fully understand the affected pathways and their downstream effects.
Result of Action
Given its interaction with Tryptase beta-2, it may have effects related to the modulation of allergic responses
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h1-2,5,9-10H,3-4,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSSCGRYRJPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



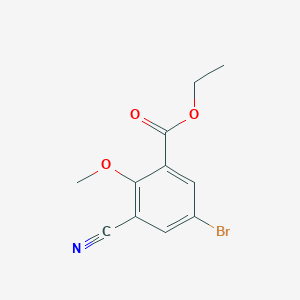
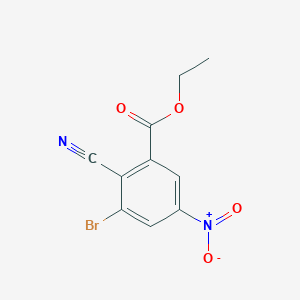
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
amine](/img/structure/B1414665.png)
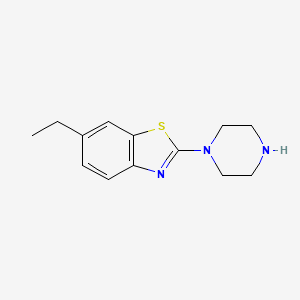
![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
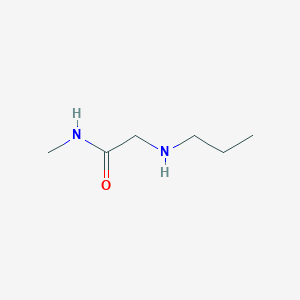
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
